molecular formula C12H10BrN3O3 B10955573 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid

4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid

Cat. No.: B10955573
M. Wt: 324.13 g/mol
InChI Key: MFDQGMFXCQXFIG-UHFFFAOYSA-N
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Description

4-{[(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid typically involves multiple steps. One common approach is to start with the preparation of 4-bromo-1-methyl-1H-pyrazole, which can be synthesized by bromination of 1-methylpyrazole . The next step involves the acylation of the pyrazole ring with a suitable acyl chloride to introduce the carbonyl group. Finally, the resulting intermediate is coupled with 4-aminobenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted pyrazole derivative .

Mechanism of Action

The mechanism of action of 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid is unique due to the specific combination of the pyrazole and benzoic acid moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H10BrN3O3

Molecular Weight

324.13 g/mol

IUPAC Name

4-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C12H10BrN3O3/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(3-5-8)12(18)19/h2-6H,1H3,(H,15,17)(H,18,19)

InChI Key

MFDQGMFXCQXFIG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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